molecular formula C21H17NO3 B14364157 2-(Dimethylamino)-3-(3-phenoxyprop-1-yn-1-yl)naphthalene-1,4-dione CAS No. 90179-82-1

2-(Dimethylamino)-3-(3-phenoxyprop-1-yn-1-yl)naphthalene-1,4-dione

Cat. No.: B14364157
CAS No.: 90179-82-1
M. Wt: 331.4 g/mol
InChI Key: WSARVVMYRFIDDI-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-3-(3-phenoxyprop-1-yn-1-yl)naphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones These compounds are known for their diverse biological activities and are often used in various scientific research applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-3-(3-phenoxyprop-1-yn-1-yl)naphthalene-1,4-dione typically involves multi-step organic reactions. One common approach is to start with a naphthoquinone derivative and introduce the dimethylamino group through a nucleophilic substitution reaction. The phenoxypropynyl group can be added via a Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts under an inert atmosphere.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-3-(3-phenoxyprop-1-yn-1-yl)naphthalene-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone.

    Substitution: The dimethylamino and phenoxypropynyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

2-(Dimethylamino)-3-(3-phenoxyprop-1-yn-1-yl)naphthalene-1,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-3-(3-phenoxyprop-1-yn-1-yl)naphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the dimethylamino and phenoxypropynyl groups can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)-3-(3-phenoxyprop-1-yn-1-yl)benzene-1,4-dione
  • 2-(Dimethylamino)-3-(3-phenoxyprop-1-yn-1-yl)anthracene-1,4-dione

Uniqueness

Compared to similar compounds, 2-(Dimethylamino)-3-(3-phenoxyprop-1-yn-1-yl)naphthalene-1,4-dione stands out due to its unique naphthalene-1,4-dione core, which imparts distinct chemical and biological properties

Properties

90179-82-1

Molecular Formula

C21H17NO3

Molecular Weight

331.4 g/mol

IUPAC Name

2-(dimethylamino)-3-(3-phenoxyprop-1-ynyl)naphthalene-1,4-dione

InChI

InChI=1S/C21H17NO3/c1-22(2)19-18(13-8-14-25-15-9-4-3-5-10-15)20(23)16-11-6-7-12-17(16)21(19)24/h3-7,9-12H,14H2,1-2H3

InChI Key

WSARVVMYRFIDDI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=O)C2=CC=CC=C2C1=O)C#CCOC3=CC=CC=C3

Origin of Product

United States

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